Cizolirtine citrate falls under the category of analgesics and neuropeptide modulators. Its classification emphasizes its role in pain management and modulation of neurotransmitter release, making it a candidate for various therapeutic applications beyond urinary incontinence.
The synthesis of cizolirtine citrate involves several chemical processes that ensure the production of the desired compound with high purity. Esteve Pharmaceuticals has developed a method that yields cizolirtine citrate as a crystalline powder. The synthesis typically includes:
The detailed synthetic route is often proprietary but is crucial for ensuring consistent quality in pharmaceutical applications .
Cizolirtine citrate has a complex molecular structure characterized by its pyrazole core, which is central to its pharmacological activity. The molecular formula is CHNO·CHO, indicating the presence of multiple functional groups that contribute to its biological activity.
Crystallographic studies may reveal precise bond angles and distances, which are essential for understanding the compound's reactivity and interaction with biological targets.
Cizolirtine citrate participates in several chemical reactions relevant to its pharmacological profile:
These reactions are crucial for understanding both the therapeutic efficacy and potential side effects associated with cizolirtine citrate .
The mechanism of action of cizolirtine citrate involves:
Clinical studies have shown that patients receiving cizolirtine citrate exhibit significant reductions in urinary incontinence episodes compared to placebo groups, highlighting its effectiveness .
Cizolirtine citrate exhibits several notable physical and chemical properties:
These properties are critical for formulation development and ensuring effective delivery methods .
Cizolirtine citrate has several scientific applications:
The ongoing research into cizolirtine citrate's mechanisms may reveal additional therapeutic avenues, making it a compound of significant interest within pharmacology .
Cizolirtine citrate (chemical name: N,N-dimethyl-2-((1-methyl-1H-pyrazol-5-yl)(phenyl)methoxy)ethan-1-amine 2-hydroxypropane-1,2,3-tricarboxylate) is a small molecule drug with CAS registry number 251375-82-3 for the citrate salt and 142155-43-9 for the free base [4]. Its molecular formula is C₂₁H₂₉N₃O₈, with a molecular weight of 451.48 g/mol [4]. Elemental analysis reveals the composition: carbon (55.87%), hydrogen (6.47%), nitrogen (9.31%), and oxygen (28.35%) . The compound features a pyrazole ring substituted at the N1-position with a methyl group, attached via a chiral benzhydryl ether linkage to a dimethylaminoethyl side chain, with the entire structure forming a citrate salt [4].
The synthetic route typically involves:
Table 1: Physicochemical Properties of Cizolirtine Citrate
Property | Value |
---|---|
Molecular Formula | C₂₁H₂₉N₃O₈ |
Molecular Weight | 451.48 g/mol |
CAS Number (Citrate) | 251375-82-3 |
Appearance | Solid powder |
Solubility | Soluble in DMSO |
Storage Stability | >2 years at -20°C |
Elemental Composition | C 55.87%, H 6.47%, N 9.31%, O 28.35% |
Bioavailability studies indicate that cizolirtine citrate is formulated in DMSO for experimental use, with stock solutions remaining stable for months at -20°C . The compound's log P and exact mass data suggest moderate lipophilicity, facilitating blood-brain barrier penetration for central nervous system actions. However, species-specific metabolic differences (e.g., rodents vs. humans) may influence bioavailability profiles in preclinical models [4].
Cizolirtine citrate functions as a presynaptic modulator of α2-adrenoceptors (α2-ARs), particularly targeting the α2A and α2C subtypes [3] [6]. These receptors belong to the G protein-coupled receptor (GPCR) family and regulate neurotransmitter release through inhibitory feedback mechanisms. Competitive binding assays using human cloned receptors reveal cizolirtine's affinity profile:
Table 2: α2-Adrenoceptor Subtype Affinity Profile
Receptor Subtype | Function | Cizolirtine Affinity (Ki) | Selectivity Ratio |
---|---|---|---|
α2A-Adrenoceptor | Central analgesia, sedation | ~15 nM | Reference = 1x |
α2C-Adrenoceptor | Nociception, stress responses | ~20 nM | 0.75x vs. α2A |
α2B-Adrenoceptor | Vascular regulation (peripheral) | >100 nM | <0.15x vs. α2A |
The drug exhibits 5–7-fold higher selectivity for α2A/α2C subtypes over α2B, distinguishing it from non-selective antagonists like yohimbine [6]. This selectivity arises from structural interactions with transmembrane domains of α2-ARs, particularly through its dimethylaminoethyl group forming ionic bonds with aspartate residues in the receptor’s binding pocket [6].
Mechanistically, cizolirtine enhances descending noradrenergic inhibition:
This adrenergic modulation contributes to cizolirtine’s efficacy in pain models without opioid receptor involvement, positioning it as a non-addictive analgesic alternative .
Cizolirtine citrate demonstrates potent inhibition of neuropeptide release from primary afferent neurons, specifically targeting calcitonin gene-related peptide (CGRP) and substance P (SP) [5]. In rodent models of neuropathic pain, cizolirtine reduces spinal CGRP release by 60–70% and SP by 50–55% following noxious stimulation [15]. These neuropeptides are co-localized in dense-core vesicles of C-fiber afferents innervating the bladder and spinal cord, where they facilitate nociceptive signaling and neurogenic inflammation [5] [7].
The inhibition mechanism involves dual pathways:
Table 3: Neuropeptide Inhibition in Preclinical Studies
Experimental Model | Neuropeptide | Inhibition (%) | Stimulus |
---|---|---|---|
Diabetic neuropathy (rat) | CGRP | 68% | Thermal hyperalgesia |
Inflammatory pain (mouse) | Substance P | 52% | Capsaicin challenge |
Spinal cord slices (rat) | CGRP & SP | 60–75% | Potassium depolarization |
Notably, an inverse relationship exists between CGRP and SP release: Elevated CGRP suppresses SP-dependent plasma extravasation, suggesting that cizolirtine’s CGRP inhibition may indirectly modulate SP-mediated inflammatory responses [7]. This effect is particularly relevant in overactive bladder (OAB) pathophysiology, where SP and CGRP amplify detrusor overactivity via:
By attenuating this neuropeptide cascade, cizolirtine normalizes afferent firing and bladder reflex arcs, explaining its efficacy in OAB-related urinary incontinence [2] [5].
Table 4: Compound Nomenclature
Nomenclature Type | Name |
---|---|
IUPAC Name | N,N-dimethyl-2-((1-methyl-1H-pyrazol-5-yl)(phenyl)methoxy)ethan-1-amine 2-hydroxypropane-1,2,3-tricarboxylate |
Synonyms | E-4018, E-4960, Cizolirtine citrate |
CAS Numbers | 251375-82-3 (citrate), 142155-43-9 (free base) |
Manufacturer Codes | E-3710, E-4960 ((R)-isomer) |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3